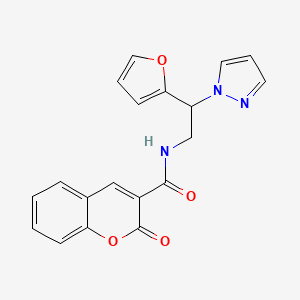![molecular formula C11H16N2OS B2578810 1-{[(3-Aminophenyl)methyl]imino}-1lambda6-thiolan-1-one CAS No. 1998324-89-2](/img/structure/B2578810.png)
1-{[(3-Aminophenyl)methyl]imino}-1lambda6-thiolan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antiallergic and Anticancer Properties
The imino-1,3-thiazinan-4-one derivatives synthesized from N, N’-disubstituted thioureas and acryloyl chloride have shown promise in terms of antiallergic and anticancer effects . These properties make them relevant for further exploration in drug development.
Antibacterial and Antifungal Activity
Dihydropyrimidinones, a class of six-membered ring compounds, often exhibit antibacterial and antifungal properties. Given the structural similarity, imino-1,3-thiazinan-4-one derivatives may also possess similar bioactivity .
Antiviral Potential
Compounds with six-membered rings have been investigated for antiviral activity. While specific studies on EVT-2715884 are limited, its structural features warrant exploration in this context .
Antimalarial Applications
The thioxopyrimidinone scaffold, which shares similarities with imino-1,3-thiazinan-4-one, has been used in antimalarial drugs. EVT-2715884 could be a valuable lead compound for antimalarial research .
11β-Hydroxysteroid Dehydrogenase Type 1 (11βHSD1) Inhibition
Molecular docking studies have identified 11βHSD1 as a suitable target for EVT-2715884. Inhibition of this enzyme is relevant for conditions like diabetes and obesity .
G-Protein Coupled (CB1) Cannabinoid Receptor Interaction
Another potential application lies in the interaction with the CB1 cannabinoid receptor. Understanding the binding mechanism and stability of EVT-2715884 in CB1 microenvironments is crucial for drug design .
Propiedades
IUPAC Name |
3-[[(1-oxothiolan-1-ylidene)amino]methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c12-11-5-3-4-10(8-11)9-13-15(14)6-1-2-7-15/h3-5,8H,1-2,6-7,9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUESDXAKVCAYIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=NCC2=CC(=CC=C2)N)(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(3-Aminophenyl)methyl]imino}-1lambda6-thiolan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2578727.png)
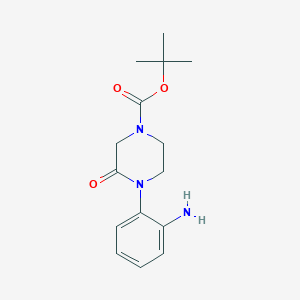
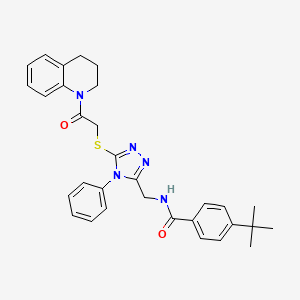

![6-Cyclopropyl-2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2578734.png)

![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carbohydrazide](/img/structure/B2578736.png)
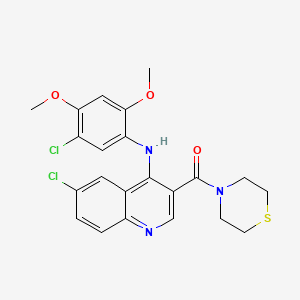
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-bromobenzamide](/img/structure/B2578742.png)
![2-(2-((5-(Tert-butyl)-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B2578743.png)
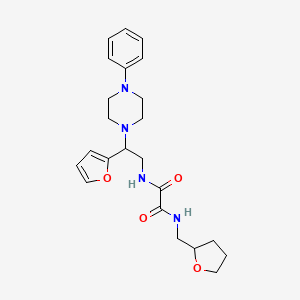
![2-Chloro-N-[1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethyl]propanamide](/img/structure/B2578747.png)

